molecular formula C11H11NO4 B2517146 methyl 3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanoate CAS No. 28884-00-6

methyl 3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanoate

Cat. No.: B2517146
CAS No.: 28884-00-6
M. Wt: 221.212
InChI Key: SIBGBKAOFDQIDC-UHFFFAOYSA-N
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Description

Methyl 3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanoate is a useful research compound. Its molecular formula is C11H11NO4 and its molecular weight is 221.212. The purity is usually 95%.
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Scientific Research Applications

Novel Organic Syntheses and Biological Activities

  • Synthesis of Benzoxazinone Derivatives : A study reported the synthesis of novel 3-(2-oxo-2H-benzo[b][1,4]oxazin-3-yl)propanoates from 2-aminophenols and dimethyl-2-oxoglutarate. These compounds displayed activity against Candida albicans, with one derivative showing moderate activity against bacterial strains, highlighting their potential as antimicrobial agents (Hachama et al., 2013).

  • Corrosion Inhibition : Another study focused on the application of a benzoxazin derivative as a corrosion inhibitor for carbon steel in acidic solutions. The study found that the compound effectively inhibits corrosion, with efficiency increasing with concentration, indicating its potential use in industrial applications (Hachama et al., 2016).

Material Science and Chemistry

  • Advanced Material Synthesis : Research into the catalytic synthesis of benzoxazinone derivatives has yielded methods for creating complex organic molecules with potential applications in pharmaceuticals and materials science. One such study describes a zinc triflate-catalyzed synthesis method for 3,3-diaryl-2-(2-oxo-2H-1,4-benzoxazin-3-yl)propanoic acid esters, showcasing a novel approach to accessing hybrid compounds (Peddinti et al., 2021).

Theoretical and Experimental Chemistry

  • Molecular Structure Analysis : A comprehensive study on the molecular structure and vibrational spectra of benzoxazolone derivatives provides insight into the physical properties of these compounds. This research aids in understanding the stability and reactivity of benzoxazinones, contributing to their potential utility in various chemical processes (Taşal et al., 2009).

  • Electron Density Studies : Analysis of the electron density of benzoxazolone derivatives offers valuable information on the electronic structure of these molecules. Such studies can inform the design of new compounds with desired properties for use in pharmaceuticals and materials science (Wang et al., 2016).

Properties

IUPAC Name

methyl 3-(2-oxo-1,3-benzoxazol-3-yl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO4/c1-15-10(13)6-7-12-8-4-2-3-5-9(8)16-11(12)14/h2-5H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIBGBKAOFDQIDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCN1C2=CC=CC=C2OC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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